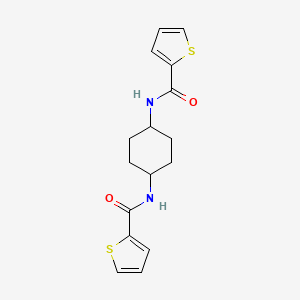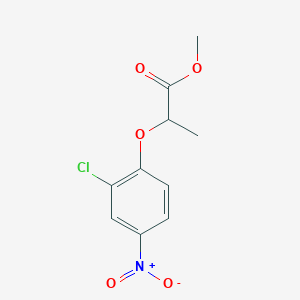![molecular formula C17H18BrN3OS2 B4753849 N-(4-bromophenyl)-2-{[(4-methylbenzyl)thio]acetyl}hydrazinecarbothioamide](/img/structure/B4753849.png)
N-(4-bromophenyl)-2-{[(4-methylbenzyl)thio]acetyl}hydrazinecarbothioamide
Übersicht
Beschreibung
N-(4-bromophenyl)-2-{[(4-methylbenzyl)thio]acetyl}hydrazinecarbothioamide, also known as BPT-H, is a novel compound that has gained attention in the scientific community due to its potential as a therapeutic agent. BPT-H is a hydrazinecarbothioamide derivative that has been synthesized through a multi-step process.
Wirkmechanismus
The mechanism of action of N-(4-bromophenyl)-2-{[(4-methylbenzyl)thio]acetyl}hydrazinecarbothioamide is not fully understood. However, studies have suggested that N-(4-bromophenyl)-2-{[(4-methylbenzyl)thio]acetyl}hydrazinecarbothioamide may exert its anticancer effects by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. N-(4-bromophenyl)-2-{[(4-methylbenzyl)thio]acetyl}hydrazinecarbothioamide may also exert its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and reducing oxidative stress.
Biochemical and Physiological Effects:
N-(4-bromophenyl)-2-{[(4-methylbenzyl)thio]acetyl}hydrazinecarbothioamide has been shown to have several biochemical and physiological effects. N-(4-bromophenyl)-2-{[(4-methylbenzyl)thio]acetyl}hydrazinecarbothioamide has been shown to reduce the levels of reactive oxygen species (ROS) and malondialdehyde (MDA), which are markers of oxidative stress. N-(4-bromophenyl)-2-{[(4-methylbenzyl)thio]acetyl}hydrazinecarbothioamide has also been shown to increase the levels of glutathione (GSH), which is an antioxidant. In addition, N-(4-bromophenyl)-2-{[(4-methylbenzyl)thio]acetyl}hydrazinecarbothioamide has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(4-bromophenyl)-2-{[(4-methylbenzyl)thio]acetyl}hydrazinecarbothioamide in lab experiments is its low toxicity. N-(4-bromophenyl)-2-{[(4-methylbenzyl)thio]acetyl}hydrazinecarbothioamide has been shown to have low toxicity in animal models, which makes it a promising therapeutic agent. However, one limitation of using N-(4-bromophenyl)-2-{[(4-methylbenzyl)thio]acetyl}hydrazinecarbothioamide in lab experiments is its limited solubility in water. This can make it difficult to administer N-(4-bromophenyl)-2-{[(4-methylbenzyl)thio]acetyl}hydrazinecarbothioamide to cells in culture.
Zukünftige Richtungen
There are several future directions for research on N-(4-bromophenyl)-2-{[(4-methylbenzyl)thio]acetyl}hydrazinecarbothioamide. One direction is to investigate its potential as a therapeutic agent for various types of cancer. Another direction is to investigate its potential as a therapeutic agent for inflammatory diseases, such as arthritis and colitis. Additionally, future research could focus on developing more effective methods for administering N-(4-bromophenyl)-2-{[(4-methylbenzyl)thio]acetyl}hydrazinecarbothioamide, such as using nanoparticles or liposomes. Overall, N-(4-bromophenyl)-2-{[(4-methylbenzyl)thio]acetyl}hydrazinecarbothioamide is a promising compound that has the potential to be developed into a therapeutic agent for various diseases.
Wissenschaftliche Forschungsanwendungen
N-(4-bromophenyl)-2-{[(4-methylbenzyl)thio]acetyl}hydrazinecarbothioamide has been studied extensively for its potential as a therapeutic agent. Research has shown that N-(4-bromophenyl)-2-{[(4-methylbenzyl)thio]acetyl}hydrazinecarbothioamide has anti-inflammatory, antioxidant, and anticancer properties. N-(4-bromophenyl)-2-{[(4-methylbenzyl)thio]acetyl}hydrazinecarbothioamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. N-(4-bromophenyl)-2-{[(4-methylbenzyl)thio]acetyl}hydrazinecarbothioamide has also been shown to reduce inflammation in animal models of arthritis and colitis.
Eigenschaften
IUPAC Name |
1-(4-bromophenyl)-3-[[2-[(4-methylphenyl)methylsulfanyl]acetyl]amino]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrN3OS2/c1-12-2-4-13(5-3-12)10-24-11-16(22)20-21-17(23)19-15-8-6-14(18)7-9-15/h2-9H,10-11H2,1H3,(H,20,22)(H2,19,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKMMIFCDXQRBHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSCC(=O)NNC(=S)NC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)-2-{[(4-methylbenzyl)sulfanyl]acetyl}hydrazinecarbothioamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-N'-(3,4-dimethoxyphenyl)thiourea](/img/structure/B4753777.png)
![N-phenyl-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-3-piperidinecarboxamide](/img/structure/B4753782.png)
![N-[1-(2-chloro-4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B4753788.png)
![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-(2-methoxyethoxy)acetamide](/img/structure/B4753790.png)
![2-{[4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-2-biphenylylacetamide](/img/structure/B4753791.png)

![3-(2-chlorophenyl)-6-(2,4-dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4753820.png)


![1-{[1-(phenylsulfonyl)-4-piperidinyl]carbonyl}-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4753837.png)

![4-[2-(2,4-dimethylphenoxy)propanoyl]morpholine](/img/structure/B4753872.png)
![N-[1-(4-fluorophenyl)ethyl]-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B4753875.png)
![3-ethyl-5-({5-[(4-methoxyphenoxy)methyl]-2-furyl}methylene)-2-thioxo-4-imidazolidinone](/img/structure/B4753883.png)